molecular formula C9H14O B14711798 4-Nonynal CAS No. 21949-79-1

4-Nonynal

Cat. No.: B14711798
CAS No.: 21949-79-1
M. Wt: 138.21 g/mol
InChI Key: MYFSBXJFCUTRPU-UHFFFAOYSA-N
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Description

4-Nonynal is an organic compound with the molecular formula C₉H₁₄O It is a type of aldehyde, specifically a nonanal with a triple bond at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonynal can be synthesized through various methods. One common approach involves the partial oxidation of 4-nonyn-1-ol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-nonyn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the dehydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

4-Nonynal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Nonanoic acid.

    Reduction: 4-Nonyn-1-ol.

    Substitution: Various substituted nonynal derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nonynal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential role in biological systems, particularly in lipid peroxidation processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for oxidative stress.

    Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.

Mechanism of Action

The mechanism by which 4-Nonynal exerts its effects involves its reactivity as an aldehyde. It can form adducts with proteins and other biomolecules through nucleophilic addition reactions. This reactivity is crucial in its role in lipid peroxidation, where it can modify cellular components and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonanal: A saturated aldehyde with similar structural features but lacks the triple bond.

    4-Hydroxynonenal: An aldehyde with a hydroxyl group and a double bond, known for its role in oxidative stress.

Uniqueness of 4-Nonynal

This compound is unique due to its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This feature makes it valuable in synthetic chemistry and biological studies.

Properties

CAS No.

21949-79-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

non-4-ynal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h9H,2-4,7-8H2,1H3

InChI Key

MYFSBXJFCUTRPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCC=O

Origin of Product

United States

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